molecular formula C11H15N3O2 B11790402 Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate

Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate

Cat. No.: B11790402
M. Wt: 221.26 g/mol
InChI Key: ITOCXDICOWGDQY-UHFFFAOYSA-N
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Description

Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate is a chemical compound with the molecular formula C12H17N3O2 It is a derivative of nicotinic acid and contains a pyrrolidine ring substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with pyrrolidine and subsequent functionalizationThe reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce a variety of substituted nicotinates .

Scientific Research Applications

Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate is unique due to the presence of the amino group on the pyrrolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where such functionality is required .

Biological Activity

Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological assays, and pharmacological implications of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis and Characterization

This compound can be synthesized through a series of chemical reactions involving nicotinic acid derivatives and amines. The synthesis typically involves the reaction of methyl nicotinate with 3-aminopyrrolidine under controlled conditions, followed by purification steps such as recrystallization or chromatography to obtain the final product. Characterization is often performed using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Inhibition of Enzymatic Activity

One significant area of research has focused on the inhibitory effects of this compound on the enzyme 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1). This enzyme plays a crucial role in the metabolism of glucocorticoids, and its inhibition is linked to potential therapeutic effects in metabolic diseases.

In a study involving scintillation proximity assays (SPA), various derivatives of methyl nicotinate were evaluated for their inhibitory activity against human and mouse 11β-HSD1. The results indicated that compounds with pyrrolidine moieties exhibited significant inhibition, with some achieving IC50 values in the low nanomolar range. For instance, one derivative showed over 50% inhibition at a concentration of 1 μmol/L, suggesting strong potential for further development as a therapeutic agent .

Antinociceptive Activity

Another notable aspect of methyl nicotinate derivatives is their antinociceptive properties. Research has demonstrated that methyl nicotinate exhibits both peripheral and central antinociceptive activities. In animal models, oral doses ranging from 5 to 10 mg/kg resulted in significant pain relief compared to control groups. The mechanisms underlying this activity may involve modulation of neurotransmitter systems and anti-inflammatory pathways .

Case Study: Efficacy in Pain Models

In a specific case study, researchers investigated the effects of this compound in a rodent model of inflammatory pain. The compound was administered orally, and behavioral assessments were conducted to measure pain response. Results showed that treated animals exhibited reduced pain sensitivity compared to untreated controls, indicating effective analgesic properties.

Table: Summary of Biological Activities

Activity Assay Type IC50/Effect Reference
Inhibition of 11β-HSD1Scintillation Proximity AssayLow nanomolar range
Antinociceptive ActivityAnimal Pain ModelsSignificant pain relief at doses of 5-10 mg/kg

Pharmacological Implications

The biological activities exhibited by this compound suggest its potential as a lead compound for developing new therapeutic agents targeting metabolic disorders and pain management. The ability to inhibit key enzymes involved in steroid metabolism could pave the way for novel treatments for conditions such as obesity, diabetes, and chronic pain.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

methyl 6-(3-aminopyrrolidin-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C11H15N3O2/c1-16-11(15)8-2-3-10(13-6-8)14-5-4-9(12)7-14/h2-3,6,9H,4-5,7,12H2,1H3

InChI Key

ITOCXDICOWGDQY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2CCC(C2)N

Origin of Product

United States

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